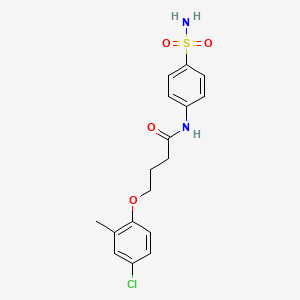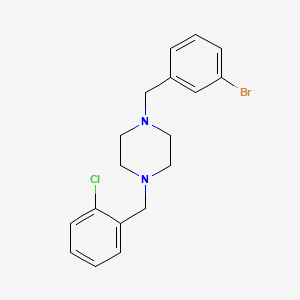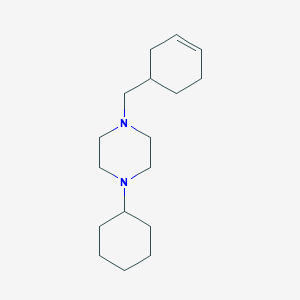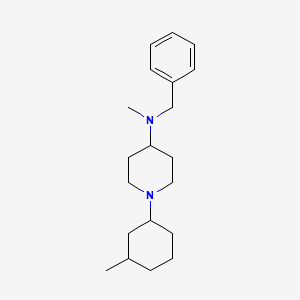
4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenoxy ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the phenoxy ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)-N-(4-aminophenyl)butanamide: Similar structure but with an amino group instead of a sulfamoyl group.
4-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of both the chloro-substituted phenoxy group and the sulfamoylphenyl group
Properties
Molecular Formula |
C17H19ClN2O4S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-11-13(18)4-9-16(12)24-10-2-3-17(21)20-14-5-7-15(8-6-14)25(19,22)23/h4-9,11H,2-3,10H2,1H3,(H,20,21)(H2,19,22,23) |
InChI Key |
RTTWPSLRXZJEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10887729.png)
![(2E)-2-[4-(benzyloxy)-3-chlorobenzylidene]hydrazinecarboxamide](/img/structure/B10887736.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)

![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(2-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10887764.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10887777.png)
![4-{(4Z)-4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10887782.png)

![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)



![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
